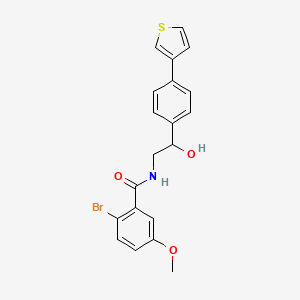

![molecular formula C17H13FN4O2S B2917351 N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide CAS No. 941945-27-3](/img/structure/B2917351.png)

N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

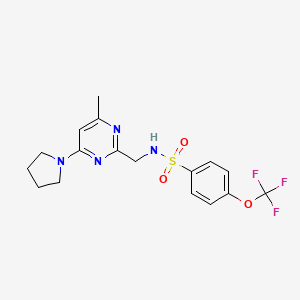

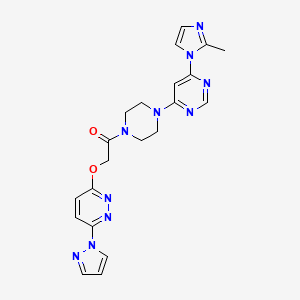

“N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide” is a compound that belongs to the class of 1,2,4-triazole thioether and thiazolo[3,2-b]-1,2,4-triazole derivatives . These compounds have been designed, synthesized, and evaluated as antimicrobial agents in agriculture .

Synthesis Analysis

The synthesis of such compounds involves a molecular hybridization strategy . The specific synthesis process for “N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide” is not explicitly mentioned in the available literature.

Applications De Recherche Scientifique

Pharmacological Research

Antifungal Activity: The triazole core present in the compound has been associated with significant antifungal properties. Studies have shown that triazole derivatives exhibit activity against fungal species such as Cryptococcus and Candida, which are common pathogens affecting humans .

Analgesic and Anti-inflammatory Properties: Derivatives of thiazolo[3,2-b][1,2,4]triazole have been reported to possess potent analgesic and anti-inflammatory activities. This suggests that our compound could be explored for its potential to treat pain and inflammation with lower risks of causing ulcers .

Agricultural Chemistry

Pesticide Development: The structural features of thiazolo[3,2-b][1,2,4]triazoles make them suitable candidates for the development of new pesticides. Their efficacy against a range of fungi implies potential applications in protecting crops from fungal diseases .

Environmental Science

Pollutant Degradation: The oxidative properties of thiazolo[3,2-b][1,2,4]triazole derivatives could be utilized in environmental science for the degradation of pollutants. Their potential anti-oxidative activity might help in breaking down toxic substances in the environment .

Biochemical Research

Topoisomerase Inhibition: Compounds with a thiazolo[3,2-b][1,2,4]triazole moiety have shown inhibitory activity against topoisomerase I, an enzyme crucial for DNA replication. This suggests potential applications in cancer research, where controlling the replication of cancer cells is a key therapeutic strategy .

Orientations Futures

The future directions for “N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide” and similar compounds involve their potential use as efficient agricultural antimicrobial agents . The current study will provide useful guidance for the rational design of these agents .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as thiazole and 1,2,4-triazole derivatives, have been reported to interact with various targets, including enzymes likeCYP-450 . These enzymes play a crucial role in drug metabolism and bioactivation.

Mode of Action

In the case of similar 1,2,4-triazole derivatives, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme . This interaction could potentially inhibit or modulate the activity of the enzyme, leading to changes in the metabolic processes.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that the compound could potentially interact with multiple biochemical pathways.

Pharmacokinetics

The carbonyl group is known to form hydrogen bonds, which could impact the compound’s solubility and absorption .

Result of Action

Given the wide range of biological activities associated with thiazole derivatives , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN4O2S/c18-12-4-1-3-11(9-12)15-20-17-22(21-15)13(10-25-17)6-7-19-16(23)14-5-2-8-24-14/h1-5,8-10H,6-7H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZQAHIYVQPWKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-5-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2917278.png)

![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2917282.png)

![3-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2917287.png)

![8-(3-chloro-2-methylphenyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2917288.png)